molecular formula C30H30N4O5 B2725639 ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate CAS No. 1796911-73-3

ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate

Cat. No.: B2725639
CAS No.: 1796911-73-3
M. Wt: 526.593
InChI Key: RBJDIDGYPHFNFP-UHFFFAOYSA-N
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Description

Ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate is a useful research compound. Its molecular formula is C30H30N4O5 and its molecular weight is 526.593. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Luminescence

One study involves the characterization of macrocyclic diaza crown ether complexes containing carboxylate ligating groups using laser-induced europium(III) luminescence and NMR spectroscopy. Such research highlights the importance of these methods in understanding the complexation behavior of organic compounds with metal ions, which could be relevant for sensing, imaging, and catalysis applications (Holz et al., 1990).

Polymorphism Study

Another study examines the polymorphism in a specific ethyl propanoate hydrochloride, emphasizing the challenges in analytical and physical characterization of such compounds. This research underlines the significance of understanding solid-state properties for the development of pharmaceuticals and materials (Vogt et al., 2013).

Chemical Reactions and Synthesis

Research on the 1,3-dipolar cycloadditions of ethyl diazo compounds and subsequent rearrangements to produce CF3-substituted pyrazoles provides insight into synthetic strategies for creating structurally diverse molecules, which is crucial for drug discovery and material science (Gladow et al., 2014).

Antimitotic Agents and Biological Activities

Studies on chiral isomers of ethyl carbamate derivatives and their antimitotic activities highlight the exploration of novel therapeutic agents. Such research demonstrates the intersection of organic synthesis and biomedical applications, underscoring the potential for compounds with complex structures to serve as leads in drug development (Temple & Rener, 1992).

Properties

IUPAC Name

ethyl 3-[[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O5/c1-3-39-26(36)17-18-31-30(38)33-28-29(37)34(19-25(35)22-14-8-7-11-20(22)2)24-16-10-9-15-23(24)27(32-28)21-12-5-4-6-13-21/h4-16,28H,3,17-19H2,1-2H3,(H2,31,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJDIDGYPHFNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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